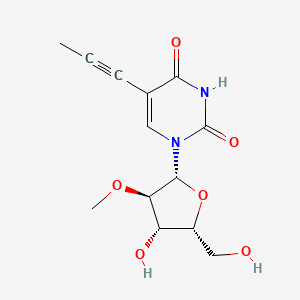![molecular formula C11H9Cl3N2O B15062730 3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine CAS No. 669081-83-8](/img/structure/B15062730.png)
3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chlorine atoms and an allyloxy group in its structure makes it a unique compound with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6,7-trichloroimidazo[1,2-a]pyridine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or modify the allyloxy group.
Substitution: Chlorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield aldehydes or carboxylic acids, while substitution of chlorine atoms can result in various functionalized derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases like tuberculosis and cancer.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A class of compounds with similar core structures but different substituents.
Pyridazine: Another nitrogen-containing heterocycle with diverse biological activities.
Pyrazole: A five-membered ring compound with nitrogen atoms, known for its medicinal properties.
Uniqueness
3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine is unique due to the presence of multiple chlorine atoms and an allyloxy group, which confer specific chemical and biological properties
Properties
CAS No. |
669081-83-8 |
|---|---|
Molecular Formula |
C11H9Cl3N2O |
Molecular Weight |
291.6 g/mol |
IUPAC Name |
2,6,7-trichloro-3-(prop-2-enoxymethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H9Cl3N2O/c1-2-3-17-6-9-11(14)15-10-4-7(12)8(13)5-16(9)10/h2,4-5H,1,3,6H2 |
InChI Key |
TWNZJFCILWBZHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1=C(N=C2N1C=C(C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
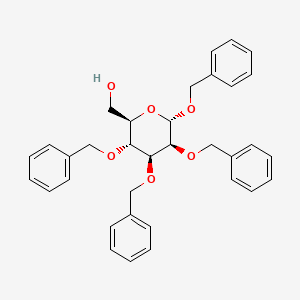
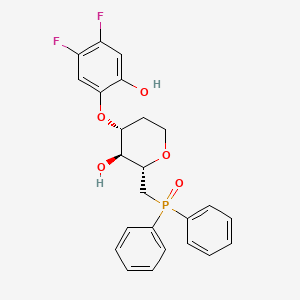
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
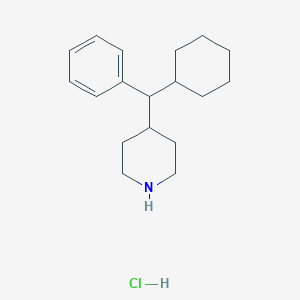
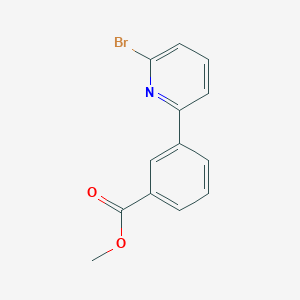
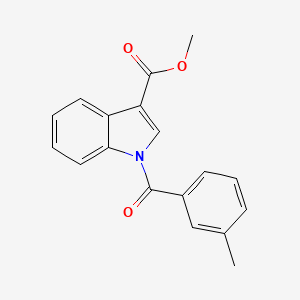
![(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
![[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15062741.png)

